Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 1357625-59-2
VCID: VC2895326
InChI: InChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3
SMILES: CCOC(=O)C(C(=O)N1CCOCC1)(F)F
Molecular Formula: C9H13F2NO4
Molecular Weight: 237.2 g/mol

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate

CAS No.: 1357625-59-2

Cat. No.: VC2895326

Molecular Formula: C9H13F2NO4

Molecular Weight: 237.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate - 1357625-59-2

Specification

CAS No. 1357625-59-2
Molecular Formula C9H13F2NO4
Molecular Weight 237.2 g/mol
IUPAC Name ethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate
Standard InChI InChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3
Standard InChI Key WSOOGYNVYIVTGS-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)N1CCOCC1)(F)F
Canonical SMILES CCOC(=O)C(C(=O)N1CCOCC1)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate is characterized by a difluorinated carbon adjacent to both an ethyl ester group and a morpholine-connected amide functionality. The compound has been registered with specific identifiers that facilitate its recognition in chemical databases and literature.

PropertyValue
CAS Number1357625-59-2
Molecular FormulaC₉H₁₃F₂NO₄
Molecular Weight237.20 g/mol
IUPAC Nameethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate
InChIInChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3
InChIKeyWSOOGYNVYIVTGS-UHFFFAOYSA-N
SMILESCCOC(=O)C(C(=O)N1CCOCC1)(F)F

The molecular structure features a central difluorinated carbon (CF₂) that links an ethyl ester group (CO₂CH₂CH₃) with a morpholine amide moiety (CON(CH₂CH₂)₂O). This particular arrangement contributes to the compound's distinctive chemical behavior and potential biological activities .

Physical and Chemical Properties

The physical and chemical properties of ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate are significant determinants of its behavior in different environments and its potential applications in pharmaceutical research.

PropertyCharacteristic
Physical StateTypically a solid at room temperature
LipophilicityEnhanced by the presence of the difluoro group
Metabolic StabilityImproved due to the difluoromethylene group
ReactivitySusceptible to nucleophilic substitution at the ester group
Hydrogen BondingCan act as a hydrogen bond acceptor via carbonyl and morpholine oxygen atoms
Structural FeaturesContains both a morpholine ring and difluoro groups that contribute to its stability and biological potential

The compound's enhanced lipophilicity and metabolic stability are particularly noteworthy features that contribute to its potential as a pharmaceutical agent. The difluoro group typically increases the lipophilicity of compounds, improving their ability to cross biological membranes, while simultaneously protecting adjacent functional groups from metabolic degradation.

Structural Analysis and Spectroscopic Data

Mass Spectrometry

Mass spectrometric analysis of ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate would be expected to show a molecular ion peak at m/z 237, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of the ethyl group, morpholine ring, and other characteristic fragmentations of esters and amides .

Synthesis Methods

Purification Methods

After synthesis, the compound could be purified using techniques such as:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable solvents

  • Preparative HPLC with conditions similar to: "Column: XBridge Prep OBD C18 Column, 30×150 mm 5 um; Mobile Phase A: Water (10 mmol/L NH₄HCO₃), Mobile Phase B: MeCN; Flow rate: 10 mL/min; Gradient: 35 B to 65 B in 7 min; 254 nm" .

Comparative Analysis with Similar Compounds

Structural Analogues

Comparing ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate with related compounds provides insight into the potential impact of structural modifications on properties and activity.

CompoundStructural DifferencesPotential Impact on Properties
Ethyl 2,2-difluoro-3-oxobutanoateMethyl group instead of morpholineDecreased molecular weight, higher volatility, different biological targeting
Ethyl 2,2-difluoropropanoateLacks the morpholine and carbonyl componentsSignificantly reduced molecular weight, different reactivity profile, altered biological interactions
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetateContains trimethylsilyl group instead of morpholinyl carbonylDifferent reactivity, potential as a synthetic intermediate, altered lipophilicity
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetateContains a coumarin moiety instead of morpholineDemonstrated anti-cancer properties against NSCLC through EGFR/PI3K/AKT/mTOR pathway inhibition

This comparative analysis highlights how structural modifications to the basic difluorinated ester scaffold can dramatically alter the compound's properties and biological activities .

Medicinal Chemistry Context

In medicinal chemistry, morpholine-containing compounds have been utilized in various therapeutic applications. For example, compounds with morpholine rings have been identified as potential inhibitors in antimicrobial research, as mentioned in the limited context about "morpholino thiophenes as novel Mycobacterium tuberculosis inhibitors" .

The combination of a morpholine ring with a difluorinated carbon creates a unique chemical entity with potential applications in drug discovery programs targeting a range of biological targets, particularly where metabolic stability is a concern .

Future Research Directions

Technological Approaches

Advanced technologies that could further understanding of this compound include:

  • High-throughput screening to identify biological targets

  • Computational modeling to predict binding affinities and molecular interactions

  • Advanced NMR techniques to study solution conformations

  • X-ray crystallography to determine solid-state structures, particularly in complex with biological targets

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